molecular formula C24H16ClFN4S2 B2901514 1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(4-fluorophenyl)-1H-pyrazol-5-amine CAS No. 956393-87-6

1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(4-fluorophenyl)-1H-pyrazol-5-amine

Cat. No. B2901514
CAS RN: 956393-87-6
M. Wt: 478.99
InChI Key: SSTQGFNCYHXPFQ-UHFFFAOYSA-N
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Description

This compound is a derivative of 5-(4-chlorophenyl)-1,3,4-thiadiazole . It belongs to a class of compounds known as sulfonamide derivatives, which are associated with a wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds starts from 4-chlorobenzoic acid. The process involves esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final sulfonamides .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by NMR, IR, and elemental analysis . The crystal structure of a similar compound, 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole, in complex with human glycolate oxidase has been determined at 2.8 A resolution .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the 1H-NMR spectra of similar compounds show the D2O exchangeable sulfonamide proton appearing at 10–11 ppm .

Scientific Research Applications

Antiviral Activity

This compound has shown potential in the field of antiviral research. Specifically, it has demonstrated certain anti-tobacco mosaic virus activity . This suggests that it could be used in the development of treatments for diseases caused by this virus.

Antibiotic Properties

Sulfonamide drugs, which are associated with a wide range of biological activities, have brought about an antibiotic revolution in medicine . As this compound is a sulfonamide derivative, it may also possess antibiotic properties.

Antifungal Properties

Sulfonamide derivatives have been reported to possess antifungal properties . This suggests that this compound could be used in the treatment of fungal infections.

Herbicidal Properties

Sulfonamide derivatives have also been reported to have herbicidal properties . This indicates that this compound could be used in agricultural applications, such as the development of new herbicides.

Synthesis of Derivatives

This compound can be used as a starting point for the synthesis of a variety of derivatives . These derivatives could potentially have a wide range of applications in various fields of research.

Study of Structure-Activity Relationship (SAR)

The compound can be used in the study of structure-activity relationships (SAR). Changes in the position of the hydroxyl group did not significantly affect antimicrobial activity . This information can be valuable in the design of new drugs with improved properties.

Mechanism of Action

Target of Action

Compounds with a similar thiazole scaffold have been found to act on a variety of targets, including enzymes, receptors, and ion channels . The specific target would depend on the exact structure and functional groups of the compound.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification . The presence of a sulfonyl functionality and a C=N group in the compound suggests potential sites for interaction with target proteins .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, including oxidative stress pathways, inflammatory pathways, and cell signaling pathways . The exact pathways affected would depend on the compound’s specific target and mode of action.

Pharmacokinetics

Thiazole derivatives are generally well absorbed and distributed throughout the body . They are metabolized by various enzymes in the liver and excreted in the urine . The presence of a sulfonyl functionality and a C=N group in the compound may influence its pharmacokinetic properties .

Result of Action

Thiazole derivatives have been found to have a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The exact effects would depend on the compound’s specific target, mode of action, and biochemical pathways affected.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . Additionally, the compound’s action and efficacy can be influenced by the physiological environment, including the presence of other drugs, the patient’s genetic makeup, and the state of the target cells or tissues .

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities, given that similar compounds have shown a wide range of biological activities . Additionally, the synthesis process could be optimized for efficiency and environmental impact.

properties

IUPAC Name

2-[5-(4-chlorophenyl)sulfanyl-4-phenyl-1,3-thiazol-2-yl]-4-(4-fluorophenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClFN4S2/c25-17-8-12-19(13-9-17)31-23-21(16-4-2-1-3-5-16)29-24(32-23)30-22(27)20(14-28-30)15-6-10-18(26)11-7-15/h1-14H,27H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTQGFNCYHXPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N3C(=C(C=N3)C4=CC=C(C=C4)F)N)SC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClFN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(4-fluorophenyl)-1H-pyrazol-5-amine

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